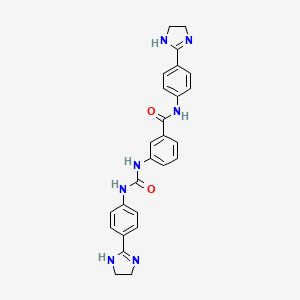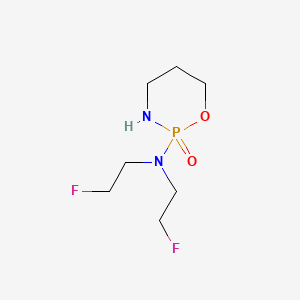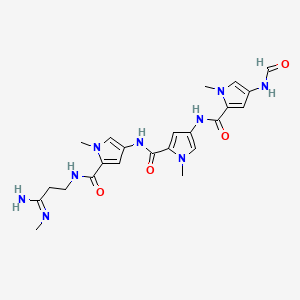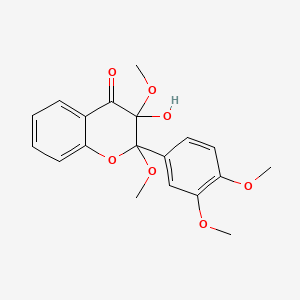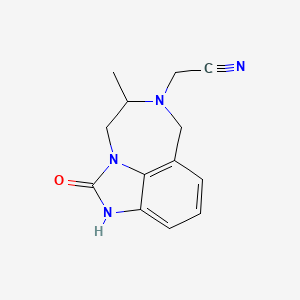
6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo Ring: Starting with a suitable precursor, such as a substituted benzene, the imidazo ring is formed through a cyclization reaction. This often involves the use of reagents like ammonium acetate and a suitable catalyst under reflux conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of cyanomethyl chloride and a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Final Cyclization and Methylation: The final step involves cyclization to form the benzodiazepine core, followed by methylation using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the imidazo ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and the ability to undergo various chemical transformations make it a valuable compound for synthetic chemists.
Biology
Biologically, 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids, exploring its potential as a biochemical probe.
Medicine
In medicine, the compound’s potential psychoactive properties are of interest. Research may explore its efficacy and safety as a therapeutic agent for conditions such as anxiety, insomnia, or muscle spasms.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one likely involves interaction with the central nervous system. It may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular targets and pathways would require detailed pharmacological studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Midazolam: Known for its use in anesthesia and sedation.
Uniqueness
6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural modifications, such as the cyanomethyl group and the imidazo ring. These modifications may confer distinct pharmacological properties, potentially offering advantages in terms of efficacy, safety, or specificity compared to other benzodiazepines.
Properties
CAS No. |
126234-02-4 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4O/c1-9-7-17-12-10(8-16(9)6-5-14)3-2-4-11(12)15-13(17)18/h2-4,9H,6-8H2,1H3,(H,15,18) |
InChI Key |
KEDVGEXDCCSFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC#N)C=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


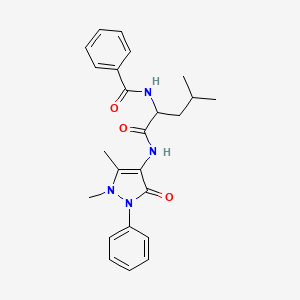
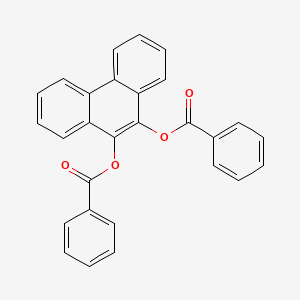
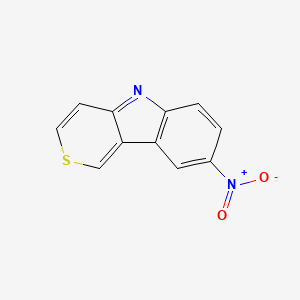

![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

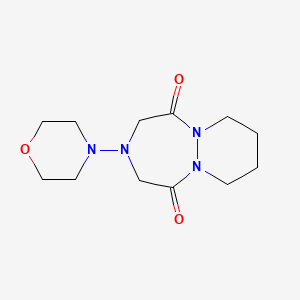
![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

